4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)
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Overview
Description
4-Aminobenzoic acid;2-prop-2-enoxyethanol is a compound that combines the properties of 4-aminobenzoic acid and 2-prop-2-enoxyethanolIt is a white solid that is slightly soluble in water and is commonly used in the synthesis of folate by bacteria, plants, and fungi . 2-prop-2-enoxyethanol is an ether compound that is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid can be synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . The synthesis of 2-prop-2-enoxyethanol typically involves the reaction of propylene oxide with ethanol under basic conditions.
Industrial Production Methods
In industrial settings, 4-aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid. This process involves the use of reducing agents such as iron and hydrochloric acid. The production of 2-prop-2-enoxyethanol involves the use of propylene oxide and ethanol in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include iron and hydrochloric acid.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: 4-nitrobenzoic acid.
Reduction: Aniline derivatives.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
4-Aminobenzoic acid;2-prop-2-enoxyethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in the synthesis of folate by bacteria, plants, and fungi.
Medicine: Investigated for its potential use in the treatment of certain medical conditions.
Industry: Used in the production of dyes, sunscreens, and other industrial products.
Mechanism of Action
The mechanism of action of 4-aminobenzoic acid involves its role as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . The molecular targets and pathways involved include the tetrahydrofolate synthesis pathway.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: An oxidized form of 4-aminobenzoic acid.
Aniline: A reduced form of 4-aminobenzoic acid.
Benzoic acid: A simpler aromatic carboxylic acid.
Uniqueness
4-Aminobenzoic acid is unique due to its dual functional groups (amino and carboxyl) attached to the benzene ring in the para position. This unique structure allows it to participate in a variety of chemical reactions and makes it an important intermediate in the synthesis of folate .
Properties
CAS No. |
78245-91-7 |
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Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-aminobenzoic acid;2-prop-2-enoxyethanol |
InChI |
InChI=1S/C7H7NO2.C5H10O2/c8-6-3-1-5(2-4-6)7(9)10;1-2-4-7-5-3-6/h1-4H,8H2,(H,9,10);2,6H,1,3-5H2 |
InChI Key |
ZAVRECRFIBABFI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCO.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
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